molecular formula C8H8FNO4S B2946048 methyl N-[4-(fluorosulfonyl)phenyl]carbamate CAS No. 315239-61-3

methyl N-[4-(fluorosulfonyl)phenyl]carbamate

Cat. No.: B2946048
CAS No.: 315239-61-3
M. Wt: 233.21
InChI Key: ZTADJGCYQQZJSI-UHFFFAOYSA-N
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Description

Methyl N-[4-(fluorosulfonyl)phenyl]carbamate is a carbamate derivative featuring a fluorosulfonyl (-SO₂F) substituent on the para-position of the phenyl ring. Its molecular formula is C₈H₇FNO₄S, with a molecular weight of 232.07 g/mol. The compound’s synthesis likely involves fluorosulfonation of a phenolic precursor followed by carbamate formation, as suggested by fluorosulfonyl-containing intermediates in building block catalogues .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(4-fluorosulfonylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTADJGCYQQZJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl N-[4-(fluorosulfonyl)phenyl]carbamate typically involves the reaction of 4-aminophenyl fluorosulfonate with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl N-[4-(fluorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While "methyl N-[4-(fluorosulfonyl)phenyl]carbamate" is not directly discussed in the provided search results, some related compounds and concepts are mentioned that can help infer potential applications and characteristics.

Related Compounds and Concepts

  • Methyl [4-(chlorosulfonyl)phenyl]carbamate: This compound is used as an intermediate in the synthesis of complex organic compounds. It is also studied for its potential biological activities and interactions with biomolecules, as well as its potential therapeutic applications, including use as a precursor for drug development. Additionally, it sees use in the production of specialty chemicals and materials. Its mechanism of action involves reactivity with nucleophiles, allowing it to form covalent bonds with various nucleophilic species.
  • tert-Butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate: This compound has applications as a building block in organic synthesis and as a protecting group for amines. It is also investigated for its potential biological activities, including enzyme inhibition and receptor binding, and explored for potential therapeutic applications, such as in the development of new drugs. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.
  • N-methyl carbamate esters: These compounds cause reversible carbamylation of acetylcholinesterase (AChE) enzyme, allowing accumulation of acetylcholine .

Potential Applications Based on Related Compounds

Given the information on related compounds, "this compound" may have similar applications:

  • Organic Synthesis: It could serve as a building block in the synthesis of more complex organic molecules.
  • Biological Research: It may be useful in studying biological activities, enzyme inhibition, and receptor binding.
  • Drug Development: It could be explored as a precursor in the development of new drugs.
  • Enzyme Inhibition: It might act as an inhibitor of enzymes like acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly affect inhibitory potency.

Safety and Toxicity

  • N-methyl carbamate esters can be absorbed through inhalation, ingestion, and skin . Poisoning can result in symptoms based on excessive cholinergic stimulation and can affect the respiratory and central nervous systems .

Mechanism of Action

The mechanism of action of methyl N-[4-(fluorosulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Electronic Differences

The fluorosulfonyl group distinguishes methyl N-[4-(fluorosulfonyl)phenyl]carbamate from analogs with other substituents. Key comparisons include:

Methyl [4-(Trifluoromethyl)phenyl]carbamate (C₉H₈F₃NO₂)
  • Substituent : Trifluoromethyl (-CF₃) at the para position.
  • Molecular Weight : 219.16 g/mol .
  • Properties :
    • -CF₃ is moderately electron-withdrawing, enhancing lipophilicity and metabolic stability.
    • Less reactive than -SO₂F, making it suitable for prolonged biological activity (e.g., agrochemicals).
Phenyl N-[4-Chloro-3-(Trifluoromethyl)phenyl]carbamate (C₁₄H₁₀ClF₃NO₂)
  • Substituents : Chloro (-Cl) and -CF₃ at meta and para positions.
  • Molecular Weight : 315.68 g/mol .
  • Properties :
    • Combined electron-withdrawing effects increase electrophilicity.
    • Bulkier structure may reduce solubility compared to the fluorosulfonyl analog.
Methyl N-{4-[(Methoxycarbonyl)Aminosulfonyl]Phenyl}carbamate (C₁₀H₁₂N₂O₆S)
  • Substituent: Methoxycarbonyl aminosulfonyl (-SO₂NHCO₂Me) at para position.
  • Molecular Weight : 288.28 g/mol .
  • Hydrolytically more stable than -SO₂F but less reactive in click chemistry.
tert-Butyl N-[4-(Fluorosulfonyloxy)Phenyl]carbamate Derivatives
  • Example : C₁₇H₂₅FN₂O₇S (MW 420.46 g/mol) .
  • Properties :
    • Bulky tert-butyl groups increase hydrophobicity and steric hindrance.
    • Fluorosulfonyloxy (-OSO₂F) may act as a leaving group in nucleophilic substitutions.

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Applications/Implications
This compound -SO₂F (para) 232.07 High reactivity (e.g., SuFEx click chemistry), strong electron-withdrawing Drug intermediates, covalent inhibitors
Methyl [4-(trifluoromethyl)phenyl]carbamate -CF₃ (para) 219.16 Enhanced lipophilicity, metabolic stability Agrochemicals, CNS-targeting drugs
Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate -Cl (meta), -CF₃ (para) 315.68 Dual electron-withdrawing effects; reduced solubility Antimicrobial agents, polymer additives
Methyl N-{4-[(methoxycarbonyl)aminosulfonyl]phenyl}carbamate -SO₂NHCO₂Me (para) 288.28 Sulfonamide hydrogen-bonding; hydrolytic stability Enzyme inhibitors (e.g., carbonic anhydrase)
tert-Butyl N-[4-(fluorosulfonyloxy)phenyl]carbamate -OSO₂F, tert-butyl 420.46 Steric hindrance; potential leaving group PROTACs, prodrugs

Biological Activity

Methyl N-[4-(fluorosulfonyl)phenyl]carbamate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a fluorosulfonyl group, which is known for its electrophilic properties, and a carbamate moiety that may enhance its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C9H10FNO4S, with a molecular weight of approximately 251.25 g/mol. The structural characteristics include:

  • Fluorosulfonyl Group : Provides electrophilic reactivity.
  • Carbamate Moiety : Enhances solubility and biological compatibility.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The fluorosulfonyl group forms strong covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. This mechanism can affect various biochemical pathways depending on the target enzyme involved .
  • Interaction with Biological Macromolecules : The compound has shown potential in modifying protein structures, leading to altered biological functions.

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for specific enzymes, particularly matrix metalloproteinases (MMPs). These enzymes play crucial roles in tissue remodeling and are implicated in various diseases, including cancer metastasis.

  • Selectivity : Studies have shown that modifications at the para-position of the phenyl ring can lead to selective inhibition of MMP-2 while sparing other MMPs like MMP-9 and MMP-14 . This selectivity is critical for therapeutic applications where unwanted side effects must be minimized.
CompoundInhibition Constant (IC50)Target Enzyme
This compound0.87 µMMMP-2
O-Phenyl Carbamate5 µMMMP-9
Urea Derivative40 µMMMP-14

Case Studies

  • Matrix Metalloproteinase Inhibition : A study demonstrated that this compound exhibited nanomolar inhibition against MMP-2, indicating its potential as a therapeutic agent in treating conditions related to excessive MMP activity .
  • Pharmaceutical Development : The compound has been investigated as a lead compound for drug development due to its favorable pharmacokinetic properties and ability to penetrate biological barriers effectively.

Applications in Research and Medicine

The unique properties of this compound make it a valuable candidate in various research applications:

  • Drug Development : Its mechanism of action suggests potential use in developing drugs targeting diseases characterized by abnormal enzyme activity.
  • Agricultural Chemicals : The compound's reactivity may also find applications in agrochemicals, particularly as an antimicrobial agent .

Q & A

Q. Methodological Approach :

  • Key Reaction Steps : Start with 4-(fluorosulfonyl)aniline and methyl chloroformate under controlled pH (e.g., basic conditions using triethylamine) to facilitate carbamate formation. Monitor reaction progress via TLC or HPLC .
  • Solvent and Catalyst Optimization : Use aprotic solvents (e.g., THF or DCM) to minimize hydrolysis. Catalysts like DMAP may enhance reactivity .
  • Yield Improvement : Purify via column chromatography or recrystallization. Evidence from phenyl carbamate syntheses suggests yields >80% are achievable with optimized stoichiometry and temperature (0–5°C to suppress side reactions) .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Analytical Strategy :

  • FT-IR : Confirm carbamate C=O stretching (~1700–1750 cm⁻¹) and S=O vibrations (~1350 cm⁻¹) of the fluorosulfonyl group .
  • NMR : Use ¹H/¹³C NMR to verify aromatic protons (δ 7.5–8.5 ppm for para-substituted phenyl) and methyl carbamate (δ 3.6–3.8 ppm for OCH₃) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₈H₇FNO₄S: 232.01) with high-resolution mass spectrometry .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase columns (C18) and UV detection at ~254 nm .

What challenges arise in X-ray crystallographic analysis of this compound, and how can they be addressed?

Q. Advanced Structural Analysis :

  • Crystal Growth : Use slow evaporation in solvents like ethanol/water mixtures. Fluorosulfonyl groups may induce twinning; screen multiple crystallization conditions .
  • Data Refinement : Employ SHELXL for structure solution. Address disorder in the fluorosulfonyl group using PART/SUMP instructions in SHELX .
  • Validation : Cross-check with DFT-optimized geometries (e.g., bond lengths/angles) to resolve ambiguities .

How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Q. Computational Workflow :

  • Software : Use Gaussian 16 or ORCA for geometry optimization (B3LYP/6-311++G** level) .
  • HOMO-LUMO Analysis : Calculate energy gaps to assess charge-transfer potential. Fluorosulfonyl groups lower LUMO, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) : Map regions prone to nucleophilic attack (e.g., carbamate carbonyl) .

How can researchers evaluate potential bioactivity, such as enzyme inhibition?

Q. Biological Screening :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding with the carbamate group .
  • In Vitro Assays : Test inhibition kinetics (IC₅₀) using Ellman’s method for cholinesterases. Include controls for fluorosulfonyl-mediated covalent binding .

What stability studies are critical for determining storage conditions?

Q. Stability Protocol :

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures. Fluorosulfonyl groups may reduce thermal stability compared to non-sulfonated analogs .
  • Long-Term Storage : Store at –20°C under argon, as suggested for structurally similar carbamates .
  • HPLC Monitoring : Track degradation products (e.g., hydrolysis to phenylamine derivatives) over 6–12 months .

How can side reactions during synthesis be minimized?

Q. Mitigation Strategies :

  • Protection of Amine : Avoid sulfonamide byproducts by ensuring complete conversion of 4-(fluorosulfonyl)aniline before introducing methyl chloroformate .
  • Low-Temperature Control : Maintain <5°C to prevent carbamate hydrolysis. Use anhydrous solvents to limit water content .

What methodologies are recommended for preliminary toxicity profiling?

Q. Toxicity Assessment :

  • In Vitro : Perform MTT assays on HEK293 or HepG2 cells to determine LC₅₀. Compare to structurally related carbamates (e.g., acute oral toxicity Category 4 per CLP guidelines) .
  • In Vivo : Follow OECD 423 guidelines for acute oral toxicity in rodents, focusing on neurotoxic effects linked to carbamate cholinesterase inhibition .

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